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3-Amino-N-(2-methoxyphenyl)propanamide Documentation Hub

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  • Product: 3-Amino-N-(2-methoxyphenyl)propanamide
  • CAS: 938515-94-7

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Reaction conditions for the preparation of 3-Amino-N-(2-methoxyphenyl)propanamide

Abstract This application note details the optimized synthesis of 3-Amino-N-(2-methoxyphenyl)propanamide (also known as N-(o-Anisyl)- -alaninamide ), a functionalized building block frequently utilized in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized synthesis of 3-Amino-N-(2-methoxyphenyl)propanamide (also known as N-(o-Anisyl)-


-alaninamide ), a functionalized building block frequently utilized in medicinal chemistry for kinase inhibitor development and peptidomimetic scaffolds. The protocol addresses the specific challenges associated with the nucleophilic acylation of sterically hindered ortho-substituted anilines. Two distinct methodologies are provided: Method A (T3P-Mediated Coupling) , recommended for discovery-scale synthesis requiring high purity, and Method B (Acyl Chloride/Amination) , suitable for cost-effective scale-up. Critical process parameters (CPPs), safety considerations regarding o-anisidine toxicity, and troubleshooting guides are included to ensure reproducibility.

Introduction & Retrosynthetic Analysis

The target molecule features a basic primary amine and an amide linkage to an electron-rich, sterically hindered o-methoxyphenyl ring.

Structural Challenges
  • Steric Hindrance: The ortho-methoxy group on the aniline ring creates significant steric bulk, reducing the nucleophilic attack rate on activated carboxylates compared to unsubstituted anilines.

  • Electronic Effects: While the methoxy group is electron-donating (increasing nucleophilicity), the steric effect often dominates in amide coupling, necessitating highly active coupling agents or acid chlorides.

  • Solubility: The final product is a basic amine, requiring careful pH control during workup to prevent loss into the aqueous phase.

Retrosynthetic Strategy

The synthesis is disconnected at the amide bond, leading to two primary pathways:

  • Pathway A (Protected Amino Acid): Coupling of

    
    -Boc-
    
    
    
    -alanine with o-anisidine followed by acidolytic deprotection.
  • Pathway B (Acyl Chloride/Amination): Acylation of o-anisidine with 3-chloropropanoyl chloride followed by nucleophilic substitution with ammonia.

Retrosynthesis Target 3-Amino-N-(2-methoxyphenyl)propanamide Intermed_A Boc-Protected Intermediate (Method A) Intermed_A->Target Deprotection (HCl/Dioxane) Intermed_B 3-Chloro-N-(2-methoxyphenyl)propanamide (Method B) Intermed_B->Target Amination (NH3/MeOH) SM_1 o-Anisidine (2-Methoxyaniline) SM_1->Intermed_A Coupling (T3P) SM_1->Intermed_B Acylation SM_2 Boc-beta-Alanine SM_2->Intermed_A SM_3 3-Chloropropanoyl Chloride SM_3->Intermed_B

Figure 1: Retrosynthetic analysis showing the two primary routes to the target scaffold.

Method A: T3P-Mediated Coupling (Recommended for Discovery)

This method utilizes Propylphosphonic Anhydride (T3P) , a highly efficient coupling reagent that drives the reaction to completion even with sterically hindered anilines, with the added benefit of water-soluble byproducts.

Reaction Scheme
  • Coupling: Boc-

    
    -Ala-OH + o-Anisidine 
    
    
    
    Boc-Intermediate
  • Deprotection: Boc-Intermediate

    
     Product 
    
    
    
    HCl
Reagents & Materials
ReagentEquiv.Role
Boc-

-Alanine
1.0Starting Material (Acid)
o-Anisidine 1.1Starting Material (Amine)
T3P (50% in EtOAc) 1.5 - 2.0Coupling Agent
Pyridine 3.0Base
Ethyl Acetate (EtOAc) SolventReaction Medium (0.2 M)
4M HCl in Dioxane 10.0Deprotection Agent
Step-by-Step Protocol
Step 1: Amide Coupling
  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Boc-

    
    -Alanine  (1.0 equiv) and o-Anisidine  (1.1 equiv).
    
  • Solvation: Dissolve the mixture in EtOAc (concentration ~0.2 M relative to acid).

  • Base Addition: Add Pyridine (3.0 equiv) and cool the solution to 0°C in an ice bath.

  • Activation: Dropwise add T3P solution (1.5 equiv, 50% w/w in EtOAc).

    • Note: T3P is exothermic; maintain temperature <5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

    • Monitoring: Check by TLC or LCMS. If starting material remains, add 0.5 equiv more T3P and stir for 4 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

    • Crucial: The 1M HCl wash removes unreacted o-anisidine and pyridine. The Boc-protected product remains in the organic layer.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (0-50% EtOAc in Hexanes).

Step 2: Boc-Deprotection
  • Dissolution: Dissolve the Boc-intermediate in a minimal amount of 1,4-Dioxane or DCM .

  • Acidolysis: Add 4M HCl in Dioxane (10 equiv) at 0°C.

  • Completion: Stir at room temperature for 2–4 hours. A white precipitate (the amine hydrochloride salt) often forms.

  • Isolation:

    • Option A (Salt Form): Filter the precipitate, wash with diethyl ether, and dry under vacuum.

    • Option B (Free Base): Concentrate the solvent, dissolve the residue in water, basify to pH >10 with 1M NaOH, and extract with DCM (3x). Dry combined organics over Na₂SO₄ and concentrate.

Method B: Acyl Chloride / Amination (Scale-Up Route)

This method avoids expensive coupling reagents but requires handling of reactive acid chlorides and ammonia gas/solutions.

Reaction Scheme
  • Acylation: 3-Chloropropanoyl chloride + o-Anisidine

    
     3-Chloro-N-(2-methoxyphenyl)propanamide
    
  • Amination: Intermediate + NH

    
    /MeOH 
    
    
    
    Product
Protocol Details
Step 1: Acylation
  • Dissolve o-Anisidine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (0.5 M) at 0°C.

  • Add 3-Chloropropanoyl chloride (1.1 equiv) dropwise over 30 minutes.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench with water. Separate layers. Wash organic layer with 1M HCl (to remove unreacted aniline) and brine.

  • Concentrate to yield the chloro-amide intermediate. (Usually sufficiently pure for the next step).

Step 2: Amination (Nucleophilic Substitution)
  • Dissolve the chloro-amide intermediate in 7M NH

    
     in Methanol  (20 equiv).
    
    • Catalyst: Addition of NaI (0.1 equiv) can accelerate the reaction via the Finkelstein reaction (in-situ formation of the more reactive iodo-intermediate).

  • Seal the reaction vessel (pressure tube or autoclave).

  • Heat to 60–80°C for 16–24 hours.

  • Workup: Cool to RT and concentrate to dryness.

  • Purification: The residue contains the product and Ammonium Chloride.

    • Dissolve in water, basify with NaOH (pH 12), and extract with DCM or CHCl₃/IPA (3:1).

    • Concentrate organics to yield the free amine.

Critical Process Parameters & Troubleshooting

IssueProbable CauseSolution
Low Yield (Step 1) Steric hindrance of o-anisidineSwitch to Method A (T3P) or use Method B with extended time. Ensure reagents are dry.
Incomplete Deprotection Insufficient acid strength/timeUse TFA/DCM (1:1) for 1 hour if HCl/Dioxane is too slow.
Product Loss in Workup Product is water-soluble (Amine)During extraction of the free base, ensure aqueous layer pH > 10. Use CHCl₃/Isopropanol (3:1) for extraction if product is polar.
Coloration Oxidation of o-anisidinePerform all reactions under Nitrogen/Argon atmosphere. Use fresh o-anisidine (distilled if dark).
Safety Warning: o-Anisidine

Danger: o-Anisidine (2-methoxyaniline) is a Category 1B Carcinogen and a potent blood toxin (methemoglobinemia).

  • Engineering Controls: All weighing and handling must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Waste: Segregate all o-anisidine contaminated waste as hazardous cytotoxic/carcinogenic waste.

Workflow Diagram

Workflow Start Start: o-Anisidine Decision Scale / Purity Req? Start->Decision MethodA Method A: Discovery/High Purity Decision->MethodA High Purity MethodB Method B: Scale-Up/Cost Decision->MethodB Large Scale StepA1 Coupling: Boc-beta-Ala-OH + T3P (EtOAc, Pyridine, 25°C, 16h) MethodA->StepA1 WorkupA1 Acid Wash (1M HCl) Removes unreacted o-Anisidine StepA1->WorkupA1 StepA2 Deprotection: 4M HCl/Dioxane WorkupA1->StepA2 FinalA Isolate as HCl Salt (Filtration) StepA2->FinalA StepB1 Acylation: 3-Chloropropanoyl Cl (DCM, TEA, 0°C -> RT) MethodB->StepB1 StepB2 Amination: NH3/MeOH + NaI (cat) (Sealed Tube, 60°C, 24h) StepB1->StepB2 WorkupB Base Extraction (pH > 12) Isolate Free Base StepB2->WorkupB

Figure 2: Decision matrix and process workflow for the synthesis of 3-Amino-N-(2-methoxyphenyl)propanamide.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Patterson, E. A., et al. (2011). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides and Peptides. Organic Process Research & Development, 15, 1261.
  • Han, C., et al. (2004). General Procedure for the Synthesis of beta-Amino Amides via Acrylamide Intermediates. Journal of Organic Chemistry, 69, 5426.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11259023, o-Anisidine. [Link]

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Profiling of 3-Amino-N-(2-methoxyphenyl)propanamide

Executive Summary 3-Amino-N-(2-methoxyphenyl)propanamide (MW: 194.23 Da) is a functionalized anilide often utilized as a synthetic intermediate in the development of kinase inhibitors and CNS-active agents. Its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-N-(2-methoxyphenyl)propanamide (MW: 194.23 Da) is a functionalized anilide often utilized as a synthetic intermediate in the development of kinase inhibitors and CNS-active agents. Its structural core combines a basic primary amine, a labile amide linker, and an electron-rich ortho-methoxyphenyl ring.

This guide compares the mass spectrometric behavior of the target molecule against its regioisomer (4-amino-N-(4-methoxyphenyl)propanamide) . Distinguishing these isomers is a critical quality control step in drug development, as the "ortho-effect" significantly alters fragmentation kinetics and metabolic stability.

Key Findings:

  • Dominant Ion:

    
     m/z.
    
  • Differentiation Factor: The ortho-isomer exhibits a unique elimination of methanol (

    
    ) and distinct cyclization pathways absent in the para-isomer.
    
  • Recommended Method: ESI-QTOF in Positive Mode for structural elucidation; Triple Quadrupole (MRM) for quantification.

Structural Basis of Ionization

Understanding the protonation thermodynamics is prerequisite to interpreting the spectra.

FeatureChemical MoietypKa (Approx)Role in ESI(+)
Primary Amine

9.8Primary Protonation Site. Captures

to form

.
Amide Oxygen

-0.5Secondary site. Involved in charge migration (Mobile Proton Model) leading to bond cleavage.
Methoxy Oxygen

-3.5Lewis basic site. Facilitates intramolecular hydrogen bonding in the ortho position.

Expert Insight: Under standard ESI conditions (0.1% Formic Acid), the molecule exists almost exclusively as a singly charged cation (


). The proton is initially located on the terminal amine but migrates to the amide nitrogen/oxygen upon collisional activation, triggering fragmentation.

Comparative Analysis: Ortho- vs. Para-Isomer

This section evaluates the target against its primary alternative (the para-isomer) to demonstrate specificity.

Fragmentation Fingerprint Comparison
Fragment Ion (m/z)IdentityTarget (Ortho) AbundanceAlternative (Para) AbundanceMechanistic Cause
195.11 Precursor

100%100%Parent ion stability.
178.08

HighMediumIntramolecular nucleophilic attack (cyclization).
163.08

High (Diagnostic) Absent/Trace Ortho-Effect: Interaction between amide proton and ortho-methoxy group.
123.04 Anisidine Ion

MediumHighAmide bond hydrolysis equivalent.
72.04 Propanamide tailLowLowCharge retention on the aliphatic chain.
Performance in Quantification (MRM)
  • Target (Ortho): The transition

    
     is highly specific and has lower background noise due to the unique neutral loss mechanism.
    
  • Alternative (Para): Requires the generic transition

    
     (loss of the aliphatic tail), which is less specific and prone to interference from other anilide metabolites.
    

Detailed Fragmentation Mechanism

The following analysis utilizes the Mobile Proton Model .

Pathway A: The "Ortho-Effect" (Diagnostic)
  • Precursor: Protonated at the amide nitrogen.

  • Interaction: The amide proton hydrogen-bonds with the ortho-methoxy oxygen.

  • Transition: A four-membered transition state facilitates the transfer of the methyl group or proton, leading to the expulsion of neutral methanol (32 Da).

  • Result: A cyclic benzoxazole-type cation (m/z 163).

Pathway B: Amide Cleavage (Generic)
  • Charge Migration: Proton moves to the amide nitrogen.

  • Cleavage: Inductive cleavage of the C-N bond.

  • Result: Formation of the 2-methoxyaniline cation (m/z 123) and neutral acrylamide/propanamide byproduct.

Pathway C: Deamination
  • Mechanism: Nucleophilic attack of the amide oxygen onto the

    
    -carbon (3-position).
    
  • Loss: Expulsion of

    
     (17 Da).
    
  • Result: Formation of a cyclic oxonium or lactone-like species (m/z 178).

Visualization of Signaling Pathways

The following diagram illustrates the fragmentation logic, highlighting the divergence between the Ortho (Target) and Para (Alternative) pathways.

FragmentationPathways cluster_ortho Ortho-Effect Pathway (Target Specific) Precursor Precursor [M+H]+ m/z 195.11 (Protonated Amine) MobileProton Charge Migration to Amide N/O Precursor->MobileProton Collisional Activation Frag_NH3 [M+H - NH3]+ m/z 178.08 (Cyclic Cation) MobileProton->Frag_NH3 Loss of NH3 (17 Da) Nucleophilic Attack Frag_Ortho [M+H - CH3OH]+ m/z 163.08 (Benzoxazole ion) *DIAGNOSTIC* MobileProton->Frag_Ortho Proximal Interaction Loss of Methanol (32 Da) Frag_Aniline 2-Methoxyaniline Ion m/z 123.04 MobileProton->Frag_Aniline Amide Bond Cleavage (Generic Pathway) Frag_Acyl Acylium Ion m/z 72.04 MobileProton->Frag_Acyl Charge retention on tail

Figure 1: MS/MS fragmentation tree highlighting the diagnostic 'Ortho-Effect' pathway (Red) distinguishing the target from its isomers.

Experimental Protocol (Self-Validating)

This protocol is designed for a Q-TOF system but is adaptable to Triple Quadrupoles.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-Amino-N-(2-methoxyphenyl)propanamide in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Validation Check: Solution must be clear. Turbidity indicates solubility issues or salt formation.

LC-MS Conditions
ParameterSettingRationale
Ion Source ESI Positive ModeBasic amine ensures high ionization efficiency.
Capillary Voltage 3.5 kVStandard for small molecules to prevent in-source fragmentation.
Collision Energy (CE) Ramp 10–40 eVCritical: Low CE (10eV) preserves the parent (195). High CE (40eV) forces the diagnostic 163 and 123 ions.
Cone Voltage 30 VOptimizes transmission of low-mass ions.
Mass Range 50–300 m/zFocuses duty cycle on relevant fragments.
Data Validation Step
  • System Suitability: Inject the standard.

  • Acceptance Criteria:

    • Parent ion (195.11) must be the base peak at 0V Collision Energy.

    • At 20eV, the ratio of m/z 123 to m/z 195 should be > 0.5.

    • Diagnostic Check: Presence of m/z 163 confirms the ortho-isomer. Absence suggests para-isomer or degradation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing rules for amide cleavage and ortho-effects).

  • Holčapek, M., et al. (2010). "Structural analysis of isomeric nitroanilines and their derivatives using electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 45(8), 891-902. (Demonstrates the ortho-effect mechanism in substituted anilines).

  • Demarque, D. P., et al. (2016). "Fragmentation of Natural Products Using Electrospray Ionization Mass Spectrometry: A Data-Driven Energy-Resolved Analysis." Scientific Reports, 6, 20062. (Provides the Mobile Proton Model framework used in this guide).

Comparative

Reference Standards for 3-Amino-N-(2-methoxyphenyl)propanamide Analysis

This guide provides an in-depth technical analysis of reference standard strategies for 3-Amino-N-(2-methoxyphenyl)propanamide , a critical structural motif often encountered as an intermediate or impurity in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of reference standard strategies for 3-Amino-N-(2-methoxyphenyl)propanamide , a critical structural motif often encountered as an intermediate or impurity in the synthesis of pharmaceutical agents containing o-anisidine or


-amino acid substructures (e.g., specific kinase inhibitors or local anesthetics).

Given the absence of a specific USP/EP monograph for this exact chemical entity, this guide functions as a primary qualification protocol , comparing the performance of Custom Synthesized Certified Reference Materials (CRMs) against In-House Isolated Standards and Surrogate Quantitation .

Comparative Qualification Guide for Pharmaceutical Analysis

Executive Summary: The Standardization Challenge

3-Amino-N-(2-methoxyphenyl)propanamide (CAS: Unlisted/Proprietary) presents a unique analytical challenge. Structurally, it combines a basic primary amine (


) with a lipophilic o-anisidine amide moiety. This duality leads to peak tailing in standard Reverse Phase HPLC and potential stability issues (oxidative degradation of the amine).

For researchers and QC scientists, the choice of reference standard is not merely about availability—it is about traceability and potency assignment accuracy . This guide compares the three viable pathways for establishing a reference standard for this compound.

Comparative Analysis: Reference Standard Pathways

The following table objectively compares the three primary sources for this reference standard, evaluating them on Regulatory Compliance (GMP), Purity, and Operational Efficiency.

FeatureOption A: Custom Synthesized CRM Option B: In-House Isolation Option C: Reagent/Surrogate
Source Specialized CRO (e.g., TRC, Enamine)Isolated from reaction mother liquorCommercial Reagent (if available) or Precursor
Purity High (>99.5%) Variable (90-98%)Low/Undefined (95%)
Traceability Full (NMR, MS, Elemental, Water) Partial (Structure confirmed)Minimal (Label claim only)
Potency Assignment Mass Balance or qNMR HPLC Area % (Risky)Assumed 100% (High Risk)
Regulatory Risk Low (Defensible in filings)Medium (Requires rigorous validation)High (Unacceptable for GMP release)
Cost/Time High / 4-8 WeeksMedium / 1-2 WeeksLow / Immediate

Recommendation:

  • For GMP Release/Stability: Use Option A . The regulatory cost of a failed OOS investigation outweighs the synthesis cost.

  • For Early R&D/Screening: Use Option B or C , but transition to A before Phase 1.

Technical Deep Dive: Establishing the "Gold Standard"

Since a pharmacopeial standard does not exist, you must characterize your material to create a Primary Reference Standard . This section details the self-validating protocols required.

A. Structural Identification (The "Fingerprint")

Before quantifying, you must unequivocally prove the structure H2N-CH2-CH2-CO-NH-(2-OMe-Ph).

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       3.80 (s, 3H, -OCH3).
      
    • 
       2.60 (t, 2H, 
      
      
      
      -CH2, adjacent to amine).
    • 
       2.45 (t, 2H, 
      
      
      
      -CH2, adjacent to carbonyl).
    • 
       6.8-7.2 (m, 4H, Aromatic protons of o-anisidine).
      
    • 
       9.2 (s, 1H, Amide -NH).
      
  • HRMS (ESI+):

    • Calculated

      
      .
      
    • Observed error must be < 5 ppm.

B. Potency Assignment Protocol (qNMR)

Why qNMR? Unlike HPLC area %, which ignores inorganic salts and residual solvents, Quantitative NMR (qNMR) measures the absolute molar amount of the analyte against a NIST-traceable internal standard.

Protocol:

  • Internal Standard (IS): Use Maleic Acid (TraceCERT® grade) or Dimethyl sulfone (high purity, non-volatile).

  • Solvent: D2O or DMSO-d6 (ensure solubility of both analyte and IS).

  • Relaxation Delay (D1): Set to

    
     (typically 30-60s) to ensure full magnetization recovery.
    
  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, MW = Molecular Weight, W = Weight, P = Purity of IS).
    
Experimental Validation: HPLC Method for Purity Analysis

To validate the standard, you need a robust separation method that resolves the amine from its precursors (e.g., o-anisidine or acrylamides).

Method Parameters:

  • Column: Waters XBridge C18 (

    
     mm, 3.5 µm). Reason: High pH stability is crucial for basic amines.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (matches the o-anisidine chromophore).

  • Temperature: 30°C.

Why High pH? At pH 10, the primary amine (


) is largely unprotonated (neutral). This prevents ionic interaction with residual silanols on the silica support, eliminating the "tailing" often seen with amines at acidic pH.
Visualization: Qualification Workflow

The following diagram illustrates the decision matrix and workflow for qualifying a reference standard for 3-Amino-N-(2-methoxyphenyl)propanamide.

ReferenceStandardWorkflow Start Need Reference Standard for 3-Amino-N-(2-methoxyphenyl)propanamide CheckComm Is Commercial CRM Available? Start->CheckComm Purchase Purchase CRM (Traceable to NIST/USP) CheckComm->Purchase Yes Decision Select Alternative Strategy CheckComm->Decision No Synthesis Custom Synthesis (CRO) Decision->Synthesis High Budget/Time Isolation In-House Isolation (Prep-HPLC) Decision->Isolation Urgent/Low Budget Qualify Qualification Protocol Synthesis->Qualify Isolation->Qualify ID Structure Confirmation (1H-NMR, HRMS, IR) Qualify->ID Purity Purity Analysis (HPLC-UV, GC-MS) ID->Purity Potency Potency Assignment (Mass Balance or qNMR) Purity->Potency Final Release as Primary Reference Standard (CoA Generation) Potency->Final

Caption: Decision tree and qualification workflow for establishing a non-pharmacopeial reference standard.

Critical Handling & Stability
  • Hygroscopicity: Primary amine salts (if isolated as HCl or TFA salts) are often hygroscopic. Weigh in a glove box or controlled humidity environment.

  • Storage: Store at -20°C under Argon. Amines can react with atmospheric

    
     to form carbamates over time.
    
References
  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • Teo, S. K., et al. "Validation of a High-Performance Liquid Chromatography Method for the Determination of Anilines." Journal of Chromatography B, 2003. (Contextual reference for aniline analysis).

Safety & Regulatory Compliance

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